6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoroaniline with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- 6-amino-3-(4-bromophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- 6-amino-3-(4-methylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
Uniqueness
6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability. Additionally, the compound’s specific substitution pattern can influence its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSULBGGFFKZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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